1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole
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Description
1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent and selective inhibitor of the enzyme cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Scientific Research Applications
Antimicrobial Activity
Research has explored derivatives of benzimidazole, including those with fluorophenyl groups, for their antimicrobial properties. Saeed et al. (2010) synthesized a series of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, demonstrating significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal species (Saeed, Shaheen, Hameed, & Kazmi, 2010). Similarly, Karthikeyan et al. (2008) reported that 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles showed good antimicrobial activity, highlighting the potential of fluorophenyl benzimidazole derivatives as antimicrobial agents (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).
Anticancer Properties
The synthesis and evaluation of benzimidazole derivatives for anticancer activity is another significant area of research. Bradshaw et al. (2002) discussed novel 2-(4-aminophenyl)benzothiazoles with potent antitumor properties in vitro and in vivo, modified to improve metabolic stability and reduce lipophilicity for potential clinical evaluation (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002). Zhou et al. (2020) synthesized a new heterocycle compound, showing promising in vitro anticancer activity against human lung cancer cells, indicating the potential of such compounds as anticancer agents (Zhou, Qiu, Zhang, Wang, Dong, & Liu, 2020).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c1-2-7-17-19-15-10-5-6-11-16(15)20(17)12-13-8-3-4-9-14(13)18/h3-6,8-11H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTLDQRHCOTQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole |
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